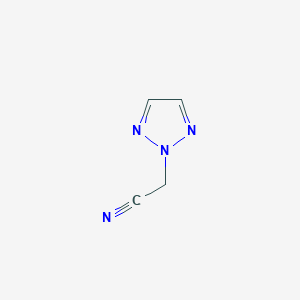

2-(2H-1,2,3-triazol-2-yl)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2H-1,2,3-triazol-2-yl)acetonitrile is a chemical compound with the CAS Number: 1554159-63-5 . It has a molecular weight of 108.1 . The compound is typically stored at room temperature and is available in liquid form .

Synthesis Analysis

The synthesis of 2-(2H-1,2,3-triazol-2-yl)acetonitrile involves N2-arylation of 4,5-dibromo-2H-1,2,3-triazole . A sequence of consecutive functional group transformations, namely hydrogenation, Sandmeyer iodination, and Grignard carboxylation, provides the target molecules in a reliable and scalable manner .Molecular Structure Analysis

The InChI Code for 2-(2H-1,2,3-triazol-2-yl)acetonitrile is 1S/C4H4N4/c5-1-4-8-6-2-3-7-8/h2-3H,4H2 . This indicates that the compound contains 4 carbon atoms, 4 hydrogen atoms, and 4 nitrogen atoms .Physical And Chemical Properties Analysis

2-(2H-1,2,3-triazol-2-yl)acetonitrile is a liquid at room temperature . It has a strong dipole moment and demonstrates amphoteric properties . It can behave as a weak base or a weak acid similar to phenol .Aplicaciones Científicas De Investigación

- 2-(2H-1,2,3-triazol-2-yl)acetonitrile is a key component in click chemistry reactions, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). It forms stable 1,4-disubstituted 1,2,3-triazoles, which are widely used for bioconjugation, drug discovery, and materials science .

- The triazole moiety in this compound can coordinate with metal ions. Researchers have explored its role in stabilizing Cu(I) oxidation states during catalytic processes, preventing the formation of unreactive polymeric complexes .

Click Chemistry and Bioconjugation

Metal Coordination Complexes

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Mecanismo De Acción

Mode of Action

It is known that triazole derivatives can form a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond . This suggests that 2-(2H-1,2,3-triazol-2-yl)acetonitrile may interact with its targets in a similar manner.

Result of Action

It is known that some triazole derivatives have shown effective cytotoxic activity against various cancer cell lines , suggesting that 2-(2H-1,2,3-triazol-2-yl)acetonitrile may have similar effects.

Propiedades

IUPAC Name |

2-(triazol-2-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4/c5-1-4-8-6-2-3-7-8/h2-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJBVJICJPIWZMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(N=C1)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2H-1,2,3-triazol-2-yl)acetonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[[(Z)-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2786662.png)

![7-Methoxy-9-methylfuro[2,3-b]quinoline-4,5,8-trione](/img/structure/B2786664.png)

![2-({[3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)-4-pyrimidinol](/img/structure/B2786672.png)

![4-((1-(2-ethylbenzo[d]thiazole-6-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2786681.png)

![8-[(2E)-2-{[4-(benzyloxy)phenyl]methylidene}hydrazin-1-yl]-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2786682.png)